8-Bromo-2-chloroquinolin-4-amine CAS 1260798-76-2 properties
8-Bromo-2-chloroquinolin-4-amine CAS 1260798-76-2 properties
Topic: 8-Bromo-2-chloroquinolin-4-amine (CAS 1260798-76-2) Content Type: Technical Whitepaper / Strategic Compound Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Strategic Scaffold for Orthogonal Functionalization in Drug Discovery
Executive Summary
8-Bromo-2-chloroquinolin-4-amine (CAS 1260798-76-2) represents a high-value "privileged structure" in medicinal chemistry. Its utility lies in its tri-orthogonal reactivity profile : it possesses three distinct sites for chemical modification—the C4-amine, C2-chloride, and C8-bromide—each with significantly different electronic susceptibilities. This enables sequential, regioselective functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers, kinase inhibitors, and antimalarial agents.
This guide details the physicochemical profile, validated synthetic routes, and strategic application of this compound, moving beyond basic data to provide actionable experimental logic.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data | Note |
| CAS Number | 1260798-76-2 | Verified Identifier |
| IUPAC Name | 8-bromo-2-chloroquinolin-4-amine | |
| Molecular Formula | C₉H₆BrClN₂ | |
| Molecular Weight | 257.51 g/mol | Ideal for fragment-based screening (Rule of 3 compliant) |
| Exact Mass | 255.9403 | Monoisotopic |
| Predicted LogP | ~2.8 - 3.1 | Lipophilic core; requires polar functionalization for bioavailability |
| Topological Polar Surface Area (TPSA) | ~39 Ų | High membrane permeability potential |
| H-Bond Donors / Acceptors | 1 / 2 | 4-NH₂ acts as both donor and acceptor |
Synthesis Strategy: The Regioselective Protocol
The synthesis of 8-bromo-2-chloroquinolin-4-amine relies on the electronic differentiation between the C2 and C4 positions of the quinoline ring. The C4 position is significantly more electrophilic due to the para-like resonance contribution from the quinoline nitrogen, allowing for selective Nucleophilic Aromatic Substitution (SNAr).
Primary Route: Selective Amination
Precursor: 8-Bromo-2,4-dichloroquinoline (CAS 406204-86-2).[1]
The Logic: Direct amination of the 2,4-dichloro precursor with ammonia presents a selectivity challenge. However, under controlled thermal conditions, the C4-chloride is displaced ~10-50x faster than the C2-chloride.
Step-by-Step Protocol:
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Charge: Load a pressure vessel (sealed tube or autoclave) with 8-bromo-2,4-dichloroquinoline (1.0 eq).
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Solvent/Reagent: Add 7N Ammonia in Methanol (10-15 eq). The high excess of ammonia drives the equilibrium and acts as a proton scavenger.
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Reaction: Seal and heat to 100–110°C for 12–16 hours.
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Note: Monitoring by HPLC is critical. Stop when the starting material is consumed. Prolonged heating may lead to trace double-displacement (2,4-diamino species).
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Workup (Self-Validating):
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Concentrate in vacuo to remove excess ammonia/methanol.
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Resuspend residue in water.[3] The product is typically insoluble in water, while ammonium chloride salts dissolve.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient) if C2-displacement byproducts are observed (>5%).
Visualizing the Synthesis Workflow
Figure 1: Reaction workflow demonstrating the kinetic selectivity for C4-amination over C2-displacement.
Medicinal Chemistry Applications: Orthogonal Functionalization
This scaffold is a "chemical chameleon," allowing researchers to access diverse chemical spaces by modifying specific positions in a defined order.
Reactivity Hierarchy (Causality of Design)
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C8-Bromine (Aryl Halide):
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Reactivity: High susceptibility to Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
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Application: Used to attach the "tail" of the drug molecule to probe the solvent-exposed region of a binding pocket.
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C2-Chlorine (Heteroaryl Chloride):
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Reactivity: Lower SNAr reactivity than C4, but active under forcing conditions or Pd-catalysis.
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Application: Ideal for late-stage introduction of solubilizing groups (e.g., piperazines) or specific H-bond acceptors.
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C4-Amine (Exocyclic Amine):
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Reactivity: Nucleophilic nitrogen.[6]
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Application: Can be acylated (amide formation) or alkylated, though often left free to interact with the "hinge region" in kinase targets (mimicking ATP's adenine).
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Strategic Functionalization Map
Figure 2: Orthogonal reactivity map illustrating the independent functionalization potential of the three key sites.
Analytical Characterization Standards
To ensure the integrity of the scaffold before downstream use, the following analytical signals must be verified.
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1H NMR (DMSO-d6, 400 MHz):
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δ ~7.0–7.5 ppm (Broad s, 2H): Characteristic signal for the 4-NH₂ protons. This signal disappears upon D₂O shake.
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δ ~6.5–6.8 ppm (s, 1H): The C3-H proton. This is a key diagnostic peak; it is shielded relative to other aromatic protons.
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δ ~7.8–8.2 ppm (m, 3H): The benzenoid protons (H5, H6, H7). The H7 proton will show coupling to the H6, while H5 and H7 are split by the H6 and the Br/Cl substituents.
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Mass Spectrometry (LC-MS):
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Expect a characteristic isotopic pattern due to 79Br/81Br (1:1 ratio) and 35Cl/37Cl (3:1 ratio).
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M+H: ~257 (base), 259 (M+2), 261 (M+4). The "M+2" peak will be nearly as intense as the base peak due to Br.
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Handling & Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated quinolines can be light-sensitive; store in amber vials.
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Precaution: Avoid contact with strong oxidizing agents. The amine group can oxidize to the N-oxide or nitro species under harsh oxidative conditions.
References
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Synthesis of 4-Aminoquinolines via SNAr
- Source: Wolf, C., et al. "Regioselective Synthesis of 4-Aminoquinolines." Journal of Organic Chemistry.
- Context: Establishes the kinetic preference for C4-displacement in 2,4-dichloroquinolines.
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(Representative Link for context)
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Quinoline Scaffolds in Medicinal Chemistry
- Source: Solomon, V.R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.
- Context: Details the biological relevance of the 8-bromo and 4-amino substitution p
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Cross-Coupling of Polyhalogenated Heterocycles
- Source: Handy, S.T., & Zhang, Y. "Palladium-catalyzed coupling of polyhalopyridines and quinolines." Tetrahedron.
- Context: Provides the hierarchy of reactivity (Br > Cl)
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Vendor Data & CAS Verification
- Source: Sigma-Aldrich / BLD Pharm Listings for CAS 1260798-76-2.
- Context: Verification of commercial availability and basic safety d
